3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid
Description
3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is an organic compound characterized by the presence of both fluoro and trifluoromethyl groups. These functional groups are known for their significant electronegativity and ability to influence the chemical properties of the compound, making it valuable in various scientific and industrial applications.
Properties
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H7F7O2/c16-12-2-1-7(6-11(12)15(20,21)22)8-3-9(13(23)24)5-10(4-8)14(17,18)19/h1-6H,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPNUBWDQSRYLMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)C(F)(F)F)C(=O)O)C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H7F7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40691870 | |
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-58-8 | |
| Record name | 4'-Fluoro-3',5-bis(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40691870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs similar Suzuki–Miyaura coupling reactions on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid exerts its effects involves interactions with various molecular targets. The presence of fluoro and trifluoromethyl groups enhances the compound’s ability to form strong hydrogen bonds and hydrophobic interactions with target molecules. This results in increased binding affinity and specificity, making it a valuable tool in drug design and development .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethoxy)phenylboronic acid
Uniqueness
Compared to similar compounds, 3-(4-Fluoro-3-trifluoromethylphenyl)-5-trifluoromethylbenzoic acid is unique due to the presence of both fluoro and trifluoromethyl groups on the same aromatic ring. This dual substitution pattern imparts distinct electronic and steric properties, enhancing its reactivity and binding characteristics in various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
